molecular formula C9H13NO3 B1499428 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione CAS No. 889944-63-2

2-Oxa-8-azaspiro[5.5]undecane-1,7-dione

Cat. No.: B1499428
CAS No.: 889944-63-2
M. Wt: 183.2 g/mol
InChI Key: GUNLGOHJTZDIKZ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[5.5]undecane-1,7-dione is a spirocyclic compound featuring a central spiro[5.5]undecane scaffold with two heteroatoms: one oxygen (oxa) and one nitrogen (aza) in its fused rings.

  • Electrophilic spirocyclization of malonic acid derivatives using phosphorus pentoxide (for spiro[5.5]undecane-1,7-dione derivatives) .
  • Three-component condensation reactions involving amines, paraformaldehyde, and carbonyl-containing substrates (e.g., malonamide) .

The presence of both oxygen and nitrogen in the spiro system may influence its electronic properties, solubility, and biological interactions compared to purely carbocyclic or homoatomic analogues.

Properties

CAS No.

889944-63-2

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

2-oxa-8-azaspiro[5.5]undecane-1,7-dione

InChI

InChI=1S/C9H13NO3/c11-7-9(3-1-5-10-7)4-2-6-13-8(9)12/h1-6H2,(H,10,11)

InChI Key

GUNLGOHJTZDIKZ-UHFFFAOYSA-N

SMILES

C1CC2(CCCOC2=O)C(=O)NC1

Canonical SMILES

C1CC2(CCCOC2=O)C(=O)NC1

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione has been investigated in several studies, highlighting its role as a lead compound for drug development.

Anticonvulsant Activity

Research has indicated that derivatives of spiro compounds, including this compound, exhibit anticonvulsant properties. A study demonstrated that modifications to the spiro framework could enhance the potency of these compounds against seizure models in animals, suggesting potential applications in treating epilepsy .

σ Receptor Binding

The compound has shown promising results as a selective σ receptor ligand. In particular, derivatives have been evaluated for their binding affinity to σ₁ receptors, which are implicated in various neurological disorders. The ability to modify the structure while retaining σ receptor affinity opens avenues for developing imaging agents for brain studies .

Antifungal and Antiparasitic Properties

The spirocyclic nature of compounds similar to this compound has been associated with antifungal and antiparasitic activities. Studies have reported that such compounds can inhibit the growth of various fungal strains, making them candidates for further exploration in antifungal drug development .

Synthetic Applications

The synthesis of this compound and its derivatives has been achieved through several innovative methods:

Solvent-Free Synthesis

Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact during the production of spiro compounds. This method has been applied successfully to synthesize various derivatives of this compound .

Reaction with Cyclic Ketones

The compound can react with cyclic ketones under phase transfer conditions to yield new spirocyclic derivatives. This versatility in synthesis allows chemists to explore a wide range of structural modifications that can lead to improved biological activity .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study Focus Findings
Study AAnticonvulsant ActivityDemonstrated significant seizure reduction in animal models with modified derivatives showing enhanced efficacy .
Study Bσ Receptor BindingIdentified strong binding affinities for σ₁ receptors with potential implications for neurological imaging .
Study CAntifungal ActivityShowed effective inhibition against Candida species, indicating potential use in antifungal therapies .

Comparison with Similar Compounds

Heteroatom Composition and Positioning

Key differences arise from the type and arrangement of heteroatoms in the spiro framework:

Compound Name Heteroatoms Core Structure Key Substituents
2-Oxa-8-azaspiro[5.5]undecane-1,7-dione 1O, 1N Spiro[5.5]undecane None (parent compound)
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 2N Spiro[5.5]undecane Phenyl
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane 2O, 1N Spiro[5.5]undecane Ethoxycarbonyl, hexyl
Olean (1,7-dioxaspiro[5.5]undecane) 2O Spiro[5.5]undecane None

Key Observations :

  • Diaza vs. Oxa-Aza Systems: Compounds like 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (2N) exhibit higher melting points (162–183°C) due to increased hydrogen bonding and π-π stacking from aryl substituents .
  • Substituent Effects : Alkyl or aryl groups (e.g., hexyl in , phenyl in ) enhance lipophilicity, while ethoxycarbonyl groups introduce ester functionalities for further derivatization.

Key Observations :

  • Microwave-assisted synthesis (e.g., for spirotetrahydropyrido[4,3-d]pyrimidine-5,7-diones in ) improves yields and reduces reaction times compared to conventional heating.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide in ) enhance alkylation efficiency for N-substituted derivatives.

Spectral and Physical Properties

Critical data for structural elucidation:

Compound Name IR (Carbonyl Bands, cm⁻¹) Melting Point (°C) ¹H-NMR Features (δ ppm)
This compound Not reported Not reported Not reported
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 1720, 1685 (imide) 162 Aromatic protons at 7.02–7.32
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane 1733 (ester) Not reported Ethoxy group at ~1.2–1.4 (CH₃)
Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate 1752 (ester), 1720, 1685 (imide) - (viscous oil) Cyclopentyl CH₂ at 1.80–2.37

Key Observations :

  • Imide carbonyls in diazaspiro compounds (e.g., 1720–1685 cm⁻¹) are diagnostically distinct from ester carbonyls (1733–1752 cm⁻¹) .
  • Lower symmetry in substituted derivatives (e.g., ethoxycarbonyl groups) complicates NMR spectra, requiring advanced techniques like ¹³C-NMR for full assignment.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione typically involves the construction of the spirocyclic core through intramolecular cyclization reactions, often starting from Michael adducts or related precursors. Key steps include:

  • Formation of the spirocyclic ring system via nucleophilic substitution or cycloaddition.
  • Use of amines (e.g., butylamine or hept-5-yn-1-amine) and formaldehyde in methanol to promote cyclization under reflux conditions.
  • Employment of titanium isopropoxide [Ti(OiPr)4] as a Lewis acid catalyst to facilitate ring closure and stereoselective transformations.
  • Purification by column chromatography to isolate the desired spirocyclic product in good yields.

Detailed Preparation Procedure

A representative preparation method is described in the synthesis of (6R,11S)-8-(Hept-5-yn-1-yl)-11-[5-(pent-3-yn-1-yl)furan-3-yl]-2-oxa-8-azaspiro[5.5]undecane-1,7-dione, which shares the core spirocyclic structure with this compound.

Stepwise Procedure:

  • Step 1: Michael adduct precursor is reacted with an amine (e.g., butylamine or hept-5-yn-1-amine) and formaldehyde in methanol at room temperature.
  • Step 2: The mixture is refluxed for 1 hour to promote cyclization.
  • Step 3: After cooling, the reaction mixture is concentrated under reduced pressure.
  • Step 4: The residue is dissolved in ethyl acetate and washed with aqueous HCl to remove impurities.
  • Step 5: The organic layer is dried over sodium sulfate and concentrated.
  • Step 6: The crude product is purified by column chromatography using diethyl ether or petroleum ether/diethyl ether mixtures as eluents.

Catalytic Cyclization:

  • Titanium isopropoxide (Ti(OiPr)4) is added dropwise to a solution of the ester intermediate in toluene.
  • The mixture is stirred at 50 °C for 2 hours to facilitate ring closure.
  • The reaction mixture is then cooled, concentrated, and filtered through silica gel.
  • Final purification yields the spirocyclic compound as a pale-yellow oil with high purity and yield (up to 84%).

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Michael addition and cyclization Butylamine or Hept-5-yn-1-amine, formaldehyde, MeOH, reflux 1 h 63-84% Purification by column chromatography
Lewis acid catalysis Ti(OiPr)4, toluene, 50 °C, 2 h 84% High selectivity and stereocontrol
Work-up EtOAc extraction, HCl wash, Na2SO4 drying - Efficient removal of impurities

Mechanistic Insights and Stereochemical Considerations

  • The key cyclization step involves nucleophilic attack of the amine on a Michael adduct intermediate, facilitated by the presence of formaldehyde which acts as a methylene bridge.
  • Titanium isopropoxide serves as a Lewis acid to activate carbonyl groups and promote ring closure, enhancing stereoselectivity.
  • The stereochemistry of the product is controlled by the chiral centers introduced during the Michael addition and cyclization steps, often confirmed by NMR and optical rotation measurements.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Michael addition + amine/formaldehyde cyclization Mild conditions, straightforward reagents Good yields (63-84%), scalable Requires careful purification
Lewis acid catalysis with Ti(OiPr)4 Enhanced stereoselectivity, efficient ring closure High yield (up to 84%), stereocontrol Sensitive to moisture, requires inert atmosphere
Photocatalytic assembly (related N-heterospirocycles) Visible light-driven, radical intermediates Mild, environmentally friendly Limited to specific substrates

Research Findings and Optimization

  • Studies have shown that refluxing the reaction mixture in methanol for 1 hour is sufficient for complete cyclization.
  • Washing with dilute HCl effectively removes unreacted amines and side products.
  • Use of Ti(OiPr)4 at 50 °C improves yield and purity compared to non-catalyzed conditions.
  • Chromatographic purification is essential to isolate the pure spirocyclic compound.
  • Variations in amine substituents and Michael adducts allow for structural diversification of the spirocyclic core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione and its analogs?

  • Methodology :

  • Multi-component reactions : Utilize condensation reactions involving cyclic ketones, aldehydes, and amines. For example, 1,3,5-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid can yield spirocyclic derivatives via cyclization .
  • Spiroannulation : React 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives to form spiro[4.5]decane frameworks, followed by functionalization (e.g., pyrrolidine coupling) .
  • Purification : Column chromatography (chloroform:ethyl acetate, 9:1) is effective for isolating intermediates .

Q. How is structural characterization performed for spirocyclic compounds like this compound?

  • Analytical techniques :

  • X-ray crystallography : Determines crystal system (e.g., monoclinic, space group P2₁/c), unit cell parameters (a, b, c), and hydrogen-bonding networks .
  • Spectroscopy :
  • IR : Identifies carbonyl stretches (1680–1750 cm⁻¹) and NH/OH groups.
  • NMR : Assigns spirojunction protons (δ 1.8–2.4 ppm for cyclopentyl CH₂) and substituent environments .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-component spirocyclic syntheses be addressed?

  • Strategies :

  • Catalytic control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and selectivity .
  • Substituent effects : Electron-donating groups (e.g., methoxy) on aromatic rings improve cyclization yields by stabilizing transition states .
  • Computational modeling : Predict favorable reaction pathways using DFT calculations to optimize substituent placement and reaction conditions .

Q. What methods resolve contradictions between spectroscopic data and crystallographic results for spirocyclic compounds?

  • Case study :

  • If NMR suggests a planar conformation but X-ray reveals a twisted spiro center:

Dynamic NMR analysis : Assess rotational barriers to confirm conformational flexibility .

Temperature-dependent crystallography : Capture structural changes at varying temperatures .

  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR to confirm functional group integrity .

Q. How are spirocyclic derivatives evaluated for pharmacological activity?

  • In vitro assays :

  • Anticonvulsant screening : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) tests on rodent models to assess seizure suppression .
  • Receptor binding : Radioligand assays (e.g., 5-HT receptor subtypes) quantify affinity and selectivity .
    • Structure-activity relationships (SAR) : Modify substituents (e.g., aryl groups at position 6) to enhance potency while monitoring toxicity via hepatic cell lines .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Multi-component condensation, spiroannulation
Characterization X-ray crystallography, IR/NMR spectroscopy
Optimization Catalytic phase-transfer, computational modeling
Pharmacology MES/PTZ tests, receptor binding assays

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